Cas no 2229300-71-2 (Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)

メチル3-(3-フルオロフェニル)-2-ヒドロキシ-3-メチルブタノエートは、フッ素置換芳香環とヒドロキシル基を有するエステル化合物です。分子内にフッ素原子とヒドロキシル基が共存するため、高い反応性と選択性を示します。特に、フッ素原子の電子吸引効果により、芳香環の電子密度が調整され、求電子置換反応に対して特異的な反応性を発揮します。また、ヒドロキシル基はさらに誘導体化が可能な官能基として有用です。医薬品中間体や機能性材料の合成において、重要な構造単位としての応用が期待されます。

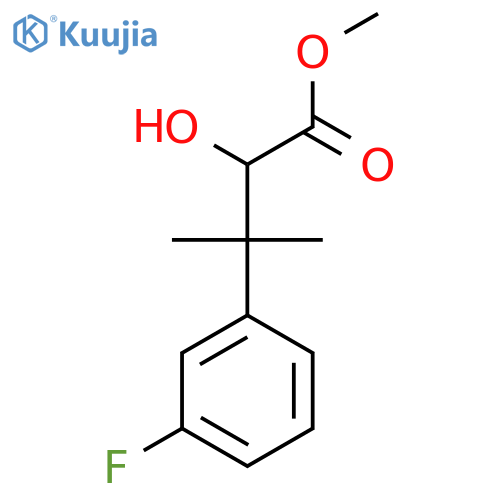

2229300-71-2 structure

商品名:Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate

Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate

- EN300-1813530

- 2229300-71-2

- Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate

-

- インチ: 1S/C12H15FO3/c1-12(2,10(14)11(15)16-3)8-5-4-6-9(13)7-8/h4-7,10,14H,1-3H3

- InChIKey: RWPNVFMJYPMBKX-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C(C)(C)C(C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 226.10052250g/mol

- どういたいしつりょう: 226.10052250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5Ų

Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1813530-2.5g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 2.5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-0.5g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 0.5g |

$1440.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-1.0g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-10.0g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-0.05g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 0.05g |

$1261.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-0.25g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 0.25g |

$1381.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-0.1g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 0.1g |

$1320.0 | 2023-06-03 | ||

| Enamine | EN300-1813530-5.0g |

methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate |

2229300-71-2 | 5g |

$4349.0 | 2023-06-03 |

Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2229300-71-2 (Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 249916-07-2(Borreriagenin)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬